molecular formula C8H12O2 B14915985 3-Hydroxybicyclo[3.2.1]octan-8-one

3-Hydroxybicyclo[3.2.1]octan-8-one

Cat. No.: B14915985
M. Wt: 140.18 g/mol
InChI Key: RFMMNOLMTJLPQJ-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[321]octan-8-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions typically involve the use of a base and a solvent, such as acetone, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxobicyclo[3.2.1]octan-8-one or 3-carboxybicyclo[3.2.1]octan-8-one.

    Reduction: Formation of 3-hydroxybicyclo[3.2.1]octan-8-ol.

    Substitution: Formation of various substituted bicyclo[3.2.1]octan-8-one derivatives.

Scientific Research Applications

3-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in enzymatic reactions or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybicyclo[321]octan-8-one is unique due to its specific combination of a hydroxyl group and a ketone group within a bicyclic structure

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxybicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2

InChI Key

RFMMNOLMTJLPQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2=O)O

Origin of Product

United States

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